7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. This compound is characterized by its unique structure, which includes a methoxyethyl group, a methyl group, and a hydrazinyl group attached to a purine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method involves the reaction of a purine derivative with a hydrazine compound under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, and other nucleophilic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while reduction could produce reduced forms of the compound with altered functional groups .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, 7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine
The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be investigated for its effects on specific biological pathways and its potential as a drug candidate .
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemical products .
Mechanism of Action
The mechanism of action of 7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with varying substituents. Examples include:
- 7-ethyl-1-(2-methoxyethyl)-3-[4-(propan-2-yl)phenyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione .
- Ethyl 4-methyl-6-phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,6-dihydropyrimidine-5-carboxylate .
Uniqueness
What sets 7-(2-methoxyethyl)-3-methyl-8-[2-(propan-2-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C12H18N6O3 |
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Molecular Weight |
294.31 g/mol |
IUPAC Name |
7-(2-methoxyethyl)-3-methyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
InChI |
InChI=1S/C12H18N6O3/c1-7(2)15-16-11-13-9-8(18(11)5-6-21-4)10(19)14-12(20)17(9)3/h5-6H2,1-4H3,(H,13,16)(H,14,19,20) |
InChI Key |
MEZZHEYKPHVHHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CCOC)C(=O)NC(=O)N2C)C |
Origin of Product |
United States |
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